2-{[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a thiophene ring, a cyano group, and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:
Neat Methods: Stirring without solvent at room temperature.
Steam Bath: Stirring without solvent at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring and cyano group play crucial roles in its biological activity, enabling it to modulate various cellular processes . The compound may inhibit enzymes, disrupt cell membranes, or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Employed in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-{[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C19H17N3O2S2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[(5-cyano-2-oxo-4-thiophen-3-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H17N3O2S2/c1-12-4-2-3-5-16(12)21-18(24)11-26-19-15(9-20)14(8-17(23)22-19)13-6-7-25-10-13/h2-7,10,14H,8,11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
WLUHHXQSCIQALC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CSC=C3)C#N |
Origin of Product |
United States |
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